9-(2-methoxyphenyl)-6,6-dimethyl-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
9-(2-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 9-(2-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materialsCommon reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents under controlled temperatures and pressures.
Major Products: The reactions yield various derivatives that can be further studied for their biological activities
Scientific Research Applications
9-(2-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
Quinazolinone: Known for its anticancer and antimicrobial activities.
Quinoxaline: Used in pharmaceuticals and agrochemicals.
Indole Derivatives: Possess a wide range of biological activities, including antiviral and anticancer properties
9-(2-METHOXYPHENYL)-6,6-DIMETHYL-8-OXO-N-PHENYL-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique structure, which allows for specific interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H26N4O3 |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
9-(2-methoxyphenyl)-6,6-dimethyl-8-oxo-N-phenyl-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C26H26N4O3/c1-26(2)13-19-22(20(31)14-26)23(17-11-7-8-12-21(17)33-3)30-24(29-19)18(15-27-30)25(32)28-16-9-5-4-6-10-16/h4-12,15,23,29H,13-14H2,1-3H3,(H,28,32) |
InChI Key |
KWKHEFMUQCRJMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=CC=C4)N2)C5=CC=CC=C5OC)C(=O)C1)C |
Origin of Product |
United States |
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